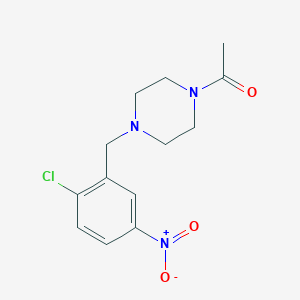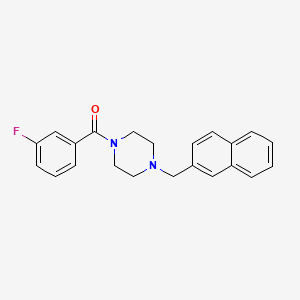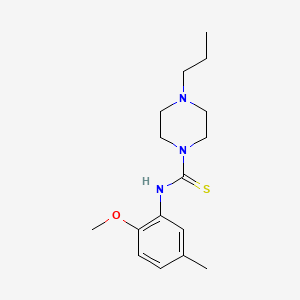![molecular formula C20H22N2OS B5718749 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.
作用機序
The mechanism of action of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine is not fully understood. However, studies have suggested that it exerts its therapeutic effects by targeting various signaling pathways in cells. It has been found to activate the mitochondrial pathway of apoptosis, which leads to the programmed cell death of cancer cells. It has also been found to inhibit the activity of various enzymes and proteins that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the mitochondrial pathway. It also inhibits the growth and proliferation of cancer cells by targeting various signaling pathways. In neurons, it protects against oxidative stress and prevents the formation of neurofibrillary tangles.
実験室実験の利点と制限
One of the main advantages of using 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine in lab experiments is its potential as a therapeutic agent in various fields. It has shown promising results as an anticancer and neuroprotective agent. However, its limitations include its relatively low solubility in water, which can make it difficult to work with in certain experiments. It also requires careful handling due to its potential toxicity.
将来の方向性
There are several future directions for the research of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine. One direction is to further investigate its potential as an anticancer agent and to explore its efficacy in combination with other chemotherapeutic agents. Another direction is to explore its potential as a neuroprotective agent and to investigate its effects on other neurodegenerative diseases. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
合成法
The synthesis of 1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine involves the reaction of 1-(3-phenyl-2-propen-1-yl)piperazine with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
科学的研究の応用
1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine has been extensively studied for its potential therapeutic applications in various fields. In the field of cancer research, it has shown promising results as a potential anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways.
In the field of neuroscience, it has been studied for its potential as a neuroprotective agent. Studies have shown that it can protect neurons from oxidative stress and prevent the formation of neurofibrillary tangles, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(E)-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(11-10-19-9-5-17-24-19)22-15-13-21(14-16-22)12-4-8-18-6-2-1-3-7-18/h1-11,17H,12-16H2/b8-4+,11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGYTTRVSNBPIG-IBYINHFXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-3-(thiophen-2-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)




![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)
